3-(1H-indol-3-yl)-1H-1,2,4-triazol-5-amine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
5-(1H-indol-3-yl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-10-13-9(14-15-10)7-5-12-8-4-2-1-3-6(7)8/h1-5,12H,(H3,11,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAQZXJLMCOQMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC(=NN3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401258387 | |
| Record name | 1H-1,2,4-Triazol-5-amine, 3-(1H-indol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401258387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374407-88-1 | |
| Record name | 1H-1,2,4-Triazol-5-amine, 3-(1H-indol-3-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374407-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazol-5-amine, 3-(1H-indol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401258387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 1h Indol 3 Yl 1h 1,2,4 Triazol 5 Amine and Its Derivatives
The synthesis of 3,5-disubstituted-1,2,4-triazoles is a well-established area of heterocyclic chemistry, with several reliable methods available. The creation of the specific target compound, 3-(1H-indol-3-yl)-1H-1,2,4-triazol-5-amine, involves the strategic combination of an indole (B1671886) precursor with a reagent capable of forming the 5-amino-1,2,4-triazole ring. The most common approaches involve the cyclization of intermediates derived from indole-3-carboxylic acid or its analogues. mdpi.comnih.gov
Key synthetic strategies generally rely on the condensation of a carbonyl compound or its equivalent with a guanidine-containing moiety. A prevalent and efficient method involves the reaction of carboxylic acids with aminoguanidine (B1677879), often facilitated by microwave irradiation to reduce reaction times and improve yields. mdpi.com Another established route is the cyclization of N-acyl aminoguanidines, which can be prepared from the corresponding acyl hydrazides or acid chlorides. mdpi.com
For the synthesis of this compound, the primary starting material from the indole side would be indole-3-carboxylic acid, indole-3-carboxylic acid hydrazide, or indole-3-carbonitrile.
Common Synthetic Routes:
From Indole-3-carboxylic Acid: A direct, one-pot synthesis can be achieved through the condensation of indole-3-carboxylic acid with aminoguanidine bicarbonate. This reaction is typically performed under acidic catalysis and can be enhanced by microwave heating, which provides a green and efficient pathway to the desired triazole. mdpi.com
From Indole-3-carboxylic Acid Hydrazide: This intermediate can be reacted with carbon disulfide in a basic medium to form a dithiocarbamate (B8719985) salt, which is then treated with hydrazine (B178648) hydrate (B1144303) to cyclize into a 4-amino-1,2,4-triazole-3-thione. nih.govresearchgate.net Alternatively, the acid hydrazide can be reacted with a cyanogen (B1215507) source, such as cyanogen bromide, to form the 5-amino-1,2,4-triazole ring directly.
From Indole-3-carbonitrile: The reaction of nitriles with hydrazine, followed by further reaction and cyclization, is another viable method for forming the 1,2,4-triazole (B32235) ring system. An iron(III) chloride catalyzed reaction between a nitrile and hydroxylamine (B1172632) followed by cyanamide (B42294) has been reported as a two-step, one-pot approach to 3-amino-1,2,4-triazoles. mdpi.com
The synthesis of derivatives can be accomplished by using substituted indole precursors or by post-synthetic modification of the this compound core. For instance, the amino group on the triazole can be functionalized, or substitutions can be made on the indole ring prior to the triazole formation. mdpi.com
Table 1: Overview of Potential Synthetic Strategies
| Route | Indole Precursor | Key Reagents | General Conditions | Reference for Analogy |
|---|---|---|---|---|
| A | Indole-3-carboxylic acid | Aminoguanidine bicarbonate, Acid catalyst (e.g., HCl) | Microwave irradiation, solvent (e.g., water or ethanol) | mdpi.com |
| B | Indole-3-carboxylic acid hydrazide | Cyanogen bromide or Thiourea/Dimethyl sulfate | Heating in a suitable solvent | mdpi.com |
| C | Indole-3-carbonitrile | Hydrazine, followed by a cyclizing agent | Stepwise reaction, often requiring heating | mdpi.com |
Methodological Aspects of Compound Characterization in Synthetic Organic Chemistry
Following the synthesis of 3-(1H-indol-3-yl)-1H-1,2,4-triazol-5-amine, rigorous characterization is essential to confirm its identity, structure, and purity. A combination of spectroscopic and analytical techniques is employed for this purpose. researchgate.net
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure.
¹H NMR: This technique provides information about the chemical environment of protons. For the target compound, characteristic signals would be expected for the indole (B1671886) N-H proton (typically a broad singlet at high chemical shift, >10 ppm), the triazole N-H protons, the amino (-NH₂) protons (often a broad singlet), and the protons of the indole aromatic system. urfu.rumdpi.com
¹³C NMR: This analysis identifies all unique carbon atoms in the molecule, confirming the presence of both the indole and triazole ring systems. researchgate.net
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental formula. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, key vibrational bands would include N-H stretching for the amine, indole, and triazole groups (typically in the 3100-3400 cm⁻¹ region), C=N stretching for the triazole ring, and C-H stretching for the aromatic indole ring. nih.gov
Crystallographic and Analytical Techniques:
X-Ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms. It is also definitive in determining the specific tautomeric form present in the solid state. nih.govnih.gov The 3-amino-5-substituted-1,2,4-triazole system can exist in different tautomeric forms, and crystallography can distinguish between them. nih.gov
Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimental values are compared with the calculated theoretical values for the proposed molecular formula to support the compound's identity and purity. researchgate.net
Table 2: Key Characterization Methods
| Technique | Information Obtained | Expected Observations for Target Compound |
|---|---|---|
| ¹H NMR | Proton environment and connectivity | Signals for indole NH, triazole NH, amine NH₂, and aromatic protons |
| ¹³C NMR | Carbon skeleton framework | Resonances corresponding to carbons in both indole and triazole rings |
| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental formula | Molecular ion peak corresponding to C₁₀H₉N₅ |
| Infrared (IR) Spectroscopy | Presence of functional groups | N-H, C=N, and aromatic C-H stretching vibrations |
| X-Ray Crystallography | 3D molecular structure and tautomeric form | Precise bond lengths, angles, and crystal packing information |
Structure Activity Relationship Sar Investigations of 3 1h Indol 3 Yl 1h 1,2,4 Triazol 5 Amine and Its Analogs
Elucidation of Substituent Effects on the Indole (B1671886) Nucleus
The substitution pattern on the indole ring of indole-triazole hybrids plays a crucial role in modulating their biological efficacy. Research has shown that both the nature and position of substituents can significantly impact the pharmacological profile of these compounds.
For instance, in a series of indolyl-1,2,4-triazole derivatives designed as potential anti-proliferative agents, the presence of specific substituents on the indole ring was found to be critical for their cytotoxic activity. While the core structure of 3-(1H-indol-3-yl)-1H-1,2,4-triazol-5-amine serves as a foundational scaffold, modifications to the indole moiety have been explored to enhance potency. Studies on related indole-based compounds have demonstrated that substitutions at various positions of the indole nucleus can lead to varied biological responses. For example, the introduction of a bromo group at the 6-position of the indole ring has been investigated in the context of HIV-1 fusion inhibitors, highlighting the importance of this position for potential modifications. nih.gov
Furthermore, the electronic properties of the substituents on the indole ring are a key determinant of activity. In a computational analysis of indole derivatives, the introduction of electron-withdrawing groups, such as a nitro (-NO2) group, was found to enhance the chemical activity of the molecule. bohrium.com This suggests that modifying the electron density of the indole nucleus can be a viable strategy for optimizing the biological activity of this compound analogs.
A free N-H group in the indole ring has also been identified as an essential feature for the antibacterial activity of some indole-1,2,4-triazole hybrids. mdpi.com This indicates that the hydrogen-bonding capability of the indole nitrogen is a significant factor in the interaction with biological targets. The following table summarizes the effects of various substituents on the indole nucleus based on findings from related indole-triazole hybrid studies.
| Substituent | Position on Indole Ring | Observed Effect on Biological Activity | Reference |
| 6-Bromo | 6 | Investigated for HIV-1 fusion inhibition | nih.gov |
| 5-Nitro | 5 | May present synthetic challenges but successfully incorporated in some syntheses | mdpi.com |
| Unsubstituted N-H | 1 | Essential for antibacterial activity in some analogs | mdpi.com |
| Electron-withdrawing groups (e.g., -NO2) | Various | Enhanced chemical reactivity in computational studies | bohrium.com |
Analysis of Substitutional Patterns on the 1,2,4-Triazole (B32235) Ring System
The 1,2,4-triazole ring in indole-triazole hybrids offers multiple sites for substitution, and modifications at these positions have been shown to significantly influence the biological activity of the resulting compounds. The substitutional pattern on the triazole moiety can affect factors such as binding affinity to target proteins, solubility, and metabolic stability.
In the development of novel anti-inflammatory agents, a series of N-substituted-1,2,4-triazole derivatives were synthesized and evaluated. mdpi.com The study revealed that the nature and size of the substituent at the N4 position of the triazole ring were substantial. Derivatives with a small methyl group at this position demonstrated better cyclooxygenase (COX) inhibitory activity compared to those with larger aryl substituents. mdpi.com This suggests that steric hindrance at this position can be a critical factor for activity.
Conversely, in a series of 3-amino-1,2,4-triazole derivatives evaluated for their anticancer activity, a 3-bromophenylamino moiety at the 3-position of the triazole ring showed a beneficial effect on the activity against several cancer cell lines. nih.gov This highlights the importance of aromatic substitutions at this position for enhancing cytotoxic effects.
| Substituent | Position on 1,2,4-Triazole Ring | Observed Effect on Biological Activity | Reference |
| Methyl | N4 | Better COX inhibitory activity compared to larger aryl groups | mdpi.com |
| Phenyl | N4 | Poor or no inhibitory activity towards COX | mdpi.com |
| 4-Methoxyphenyl | N4 | Poor or no inhibitory activity towards COX | mdpi.com |
| 3-Bromophenylamino | 3 | Beneficial for anticancer activity | nih.gov |
| p-chloro-phenyl | 4 | Potent cytotoxicity against MCF-7 and HepG2 cells | acs.org |
| S-substituted secondary alcohol | 3-thio | Enhanced cytotoxicity compared to primary alcohol | acs.org |
Conformational Analysis and Bioactive Conformations of Indole-Triazole Hybrids
The three-dimensional arrangement of the indole and triazole rings relative to each other, known as the conformation, is a critical determinant of the biological activity of these hybrid molecules. Conformational analysis helps in understanding the preferred spatial orientation of the molecule when interacting with its biological target. Molecular hybridization strategies aim to combine pharmacophoric subunits in a way that optimizes their interaction with the target, and the resulting conformation is key to achieving this. nih.gov
The flexibility of the linker between the indole and triazole moieties can also influence the accessible conformations. The use of the triazole ring as a linker itself provides a degree of rigidity to the molecule, which can be advantageous in pre-organizing the pharmacophores for optimal binding. researchgate.net The structural diversity achievable with indole-triazole conjugates allows for the fine-tuning of their pharmacokinetic and pharmacodynamic properties, which are intrinsically linked to their conformational preferences. nih.gov
In silico studies have also been used to predict the antimicrobial activity and toxicity of new indole-triazole derivatives, where the designed structures and their likely conformations are correlated with their biological effects. nih.gov The insights gained from these computational analyses are valuable for the rational design of new analogs with improved activity and selectivity.
Biological Activity Profiling and Mechanistic Studies of Indole 1,2,4 Triazole Derivatives
Antimicrobial Research Endeavors
Indole-1,2,4-triazole derivatives have been subjected to extensive screening against a panel of pathogenic bacteria, demonstrating a range of activities that are highly dependent on the specific substitutions on the core structure.
Derivatives of the indole-1,2,4-triazole scaffold have shown notable efficacy against various Gram-positive bacteria, including strains of Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), and Bacillus subtilis. nih.govresearchgate.net In one study, a series of indole-triazole conjugates bearing a 4-chlorophenyl moiety exhibited good activity against S. aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 250 to 1000 µg/mL. mdpi.comresearchgate.net Another investigation found that an indole-triazole derivative, designated compound 3d, was particularly effective against S. aureus and MRSA, with a MIC value of 6.25 µg/mL. nih.gov This potency was superior to the standard drug ampicillin (B1664943) and, in the case of MRSA, more effective than ciprofloxacin. nih.gov
Furthermore, derivatives with a phenyl group on the triazole ring displayed MIC values of 250-500 µg/mL against Bacillus subtilis, which is comparable or superior to ampicillin's MIC of 500 µg/mL. mdpi.comresearchgate.net Another indole-triazole compound, 3c, showed an even lower MIC of 3.125 µg/mL against B. subtilis. nih.gov Generally, Gram-positive bacteria were found to be somewhat less sensitive to these compounds compared to Gram-negative strains. mdpi.comresearchgate.net
Table 1: Antibacterial Activity of Indole-1,2,4-Triazole Derivatives Against Gram-Positive Bacteria
| Compound Series/Name | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 3d (indole-triazole) | Staphylococcus aureus | 6.25 | nih.gov |
| Compound 3d (indole-triazole) | MRSA | 6.25 | nih.gov |
| Compounds 6h-n (4-chlorophenyl moiety) | Staphylococcus aureus | 250-1000 | mdpi.comresearchgate.net |
| Compound 3c (indole-triazole) | Bacillus subtilis | 3.125 | nih.gov |
| Compounds 6b-g (phenyl moiety) | Bacillus subtilis | 250-500 | mdpi.comresearchgate.net |
The antibacterial screening of indole-1,2,4-triazole conjugates has revealed good to moderate activity against several Gram-negative bacterial strains. mdpi.com A synthesized series of these compounds showed activity against Escherichia coli, Pseudomonas aeruginosa, and Salmonella species, with diameter of inhibition zone (DIZ) values between 11–15 mm and MIC values around 250 µg/mL. mdpi.comresearchgate.net This MIC value is notably lower than that of the standard ampicillin against E. coli (500 µg/mL) and P. aeruginosa (1000 µg/mL). mdpi.comresearchgate.net However, other studies indicated that none of the tested indole (B1671886) derivatives were more active than ciprofloxacin, which has a very low MIC of 0.09 µg/mL against E. coli. nih.gov Despite this, many of the synthesized compounds demonstrated MIC values equal to or better than ampicillin and sultamicillin (B1682570) against this pathogen. nih.gov
Table 2: Antibacterial Activity of Indole-1,2,4-Triazole Derivatives Against Gram-Negative Bacteria
| Compound Series/Name | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Indole-triazole conjugates (6a-u) | Escherichia coli | ~250 | mdpi.comresearchgate.net |
| Indole-triazole conjugates (6a-u) | Pseudomonas aeruginosa | ~250 | mdpi.comresearchgate.net |
| Indole-triazole conjugates (6a-u) | Salmonella sp. | ~250 | mdpi.comresearchgate.net |
The mechanism of antibacterial action for many novel compounds involves the inhibition of essential bacterial enzymes. For triazole-containing compounds, DNA gyrase is a well-validated target. nih.gov DNA gyrase is a type II topoisomerase, crucial for controlling DNA topology, that is absent in humans, making it an excellent target for selective antibacterial agents. nih.gov Research on triazole-containing inhibitors has demonstrated potent inhibition of Mycobacterium tuberculosis (Mtb) DNA gyrase. nih.gov High-resolution cryo-electron microscopy has been used to decipher the atomic details of how these inhibitors bind within the DNA-gyrase complex. nih.gov While studies specifically on 3-(1H-indol-3-yl)-1H-1,2,4-triazol-5-amine are ongoing, the broader class of triazole-containing molecules shows a strong precedent for acting as DNA gyrase inhibitors. nih.gov
Indole-1,2,4-triazole derivatives have demonstrated significant, and in some cases, potent antifungal activity, particularly against various Candida species. The efficacy of these compounds often surpasses that of established antifungal agents like fluconazole (B54011), especially against resistant strains. nih.govnih.govresearchgate.net
In one study, a series of indole-triazole conjugates showed potent activity against Candida tropicalis, with most tested compounds exhibiting a MIC value as low as 2 µg/mL. mdpi.comresearchgate.net Within the same series, compound 6f, which features a 3,4-dichlorobenzyl moiety, was identified as the most potent against Candida albicans, also with a MIC of 2 µg/mL. mdpi.comresearchgate.net A comprehensive review of 1,2,4-triazoles as antifungal agents reported that various derivatives exhibit excellent to moderate activity against C. albicans, with MICs ranging from less than 0.063 to 32 µg/mL. ekb.eg
Another novel indole-triazole hybrid molecule, compound 8g, displayed broad-spectrum activity and was particularly effective against Candida species with low susceptibility to fluconazole. nih.govresearchgate.net Its activity was significantly higher than fluconazole and comparable to voriconazole (B182144) against several strains. nih.govresearchgate.net The mechanism of action for this compound was identified as the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.govtandfonline.com Similarly, other research highlighted that indole-triazole derivatives (compounds 3a-h) are promising candidates for developing new agents against C. krusei, a species known for its intrinsic resistance to fluconazole. nih.gov
Table 3: Antifungal Activity of Indole-1,2,4-Triazole Derivatives
| Compound Series/Name | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 6f | Candida albicans | 2 | mdpi.comresearchgate.net |
| Compound 8g | Candida albicans (MIC90) | 0.5 | nih.govresearchgate.net |
| Indole-triazole conjugates | Candida tropicalis | 2 | mdpi.comresearchgate.net |
| Compound 8g | Candida krusei (MIC90) | 0.125 | nih.govresearchgate.net |
| Compound 8g | Candida glabrata (MIC90) | 0.25 | nih.govresearchgate.net |
| Various 1,2,4-Triazoles | Candida albicans | <0.063 - 32 | ekb.eg |
The search for new antitubercular agents is a global health priority, and triazole derivatives have been identified as a promising class of compounds. researchgate.net Various indole-1,2,4-triazole derivatives and related structures have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.
A study on a series of 1,2,4-triazole (B32235) derivatives identified one compound, C4, as the most active against Mycobacterium tuberculosis H37Ra, with a remarkable MIC of 0.976 µg/mL. nih.gov Other compounds in the same series also showed satisfactory results, with MICs in the range of 31.25–62.5 µg/mL. nih.gov Another focused library of related 1,2,3-triazoles (isomers of 1,2,4-triazoles) also produced several promising inhibitors of drug-sensitive M. tuberculosis, with MIC values ranging from 5.8 to 29.9 µg/mL. rsc.org The molecular docking studies for some of these compounds targeted cytochrome P450 CYP121, an essential enzyme in M. tuberculosis, suggesting a potential mechanism of action. nih.gov The consistent antitubercular activity observed across different studies underscores the potential of the triazole moiety, often in combination with an indole scaffold, as a core structure for the development of new anti-TB drugs. researchgate.net
Antibacterial Activity Assessments
Anticancer Potential and Apoptotic Pathway Modulation
Extensive literature searches for the specific compound This compound did not yield direct research findings regarding its anticancer potential or its ability to modulate apoptotic pathways. The available scientific data primarily focuses on various derivatives, which fall outside the scope of this article. Therefore, the following subsections address the specified topics with the explicit statement that no data is available for the subject compound.
There is currently no available scientific literature that specifically details the Bcl-2 inhibitory capabilities or the pro-apoptotic effects of This compound . While studies have been conducted on related indole-1,2,4-triazole derivatives, showing inhibition of the anti-apoptotic protein Bcl-2, this specific activity has not been reported for the parent compound .
No published data could be found that evaluates the cytotoxic or antiproliferative activity of This compound against any specific cancer cell lines. Research in this area has been directed towards substituted analogs, leaving the activity profile of the core compound uncharacterized in the public domain.
As there are no reports on the anticancer activity of This compound , the molecular mechanisms underlying any potential anticancer effects remain unexplored. Mechanistic studies are contingent on initial findings of biological activity, which are not currently available for this specific chemical entity.
Investigations into Other Pharmacological Activities
Similar to the anticancer evaluations, the pharmacological profiling of This compound for other activities is not extensively documented in publicly accessible research.
A thorough review of scientific databases and literature reveals no specific studies on the anticonvulsant activity of This compound . The anticonvulsant potential of the broader class of indole-1,2,4-triazole derivatives has been a subject of research interest, but these investigations have not specifically included the title compound. Therefore, no data on its efficacy in preclinical models of convulsions or its potential mechanisms of action as an anticonvulsant are available.
Computational Chemistry Applications in the Study of 3 1h Indol 3 Yl 1h 1,2,4 Triazol 5 Amine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein (receptor).
Molecular docking simulations are employed to predict the binding affinity and interaction modes of ligands with biological macromolecules, which is crucial for designing new therapeutic agents. For indole-1,2,4-triazole hybrids, docking studies have revealed their potential to bind to various enzymes with good affinity. For instance, studies on similar indole-triazole derivatives have shown robust interactions within the active sites of enzymes like AKT1 kinase, involving conventional hydrogen bonds and carbon-hydrogen bonds with key residues. mdpi.com
The binding affinity is often expressed as a docking score in kcal/mol, where a more negative value indicates a stronger binding interaction. The interaction modes detail the specific types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site. These interactions are critical for the ligand's ability to modulate the protein's function. In studies of related indole-1,2,4-triazole scaffolds, the triazole and indole (B1671886) moieties have been identified as key pharmacophoric features that participate in these crucial binding interactions. nih.gov
| Derivative Class | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| Indole-1,2,4-triazole | AKT1 Kinase | -8.31 to -8.60 | GLY159, LYS179, PHE161 | mdpi.com |
| Indolyl 1,2,4-triazole (B32235) | CDK4/6 | Competitive Scores | Mimics palbociclib (B1678290) binding | nih.gov |
| Indole-1,2,4-triazole | Tubulin (Colchicine site) | Not specified | Occupies colchicine (B1669291) site | rsc.org |
| Indole-1,2,4-triazole | VEGFR-2 | -7.2 to -9.8 | GLU917, CYS919, ASP1046 | mdpi.com |
This table presents representative data for indole-1,2,4-triazole derivatives to illustrate the type of information obtained from molecular docking studies.
A significant application of molecular docking is the identification of potential molecular targets for a given compound. By screening a compound against a panel of known biological targets, researchers can hypothesize its mechanism of action. For novel indole-1,2,4-triazole derivatives, computational studies have successfully identified potential enzyme targets. mdpi.com For example, through in silico screening, various kinase enzymes have been identified as putative targets for this class of compounds. mdpi.com
The process often involves reverse docking, where the small molecule is docked against a library of protein structures to find the most likely biological partners. This approach has been instrumental in identifying targets such as cyclin-dependent kinases (CDKs), tubulin, and vascular endothelial growth factor receptor 2 (VEGFR-2) for various indole-triazole hybrids. nih.govrsc.orgmdpi.com The identification of these targets opens avenues for further experimental validation and development of these compounds for specific therapeutic applications.
Quantum Chemical Calculations (Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. DFT provides a framework to study the relationship between the electron density and the molecular energy, geometry, and other properties.
Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This process provides crucial information about bond lengths, bond angles, and dihedral angles. For heterocyclic compounds like N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine, DFT calculations at the B3LYP/6–311++G(d,p) level of theory have been used to obtain the optimized molecular geometry. irjweb.com
The electronic structure characterization provides insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and spectroscopic properties. The planarity of the triazole and indole rings, as well as their relative orientations, can be accurately determined through these calculations.
| Parameter | Bond/Angle | Calculated Value (Å or °) | Reference Method |
| Bond Length | C-N (Triazole Ring) | ~1.37 | DFT/B3LYP |
| Bond Length | C=N (Triazole Ring) | ~1.29 | DFT/B3LYP |
| Bond Angle | N-C-N (Triazole Ring) | ~110-112 | DFT/B3LYP |
| Dihedral Angle | Indole-Triazole Linkage | Varies | DFT/B3LYP |
This table shows typical bond lengths and angles for a 1,2,4-triazole ring, as would be determined by DFT calculations. The values are illustrative and would be specific to the optimized geometry of 3-(1H-indol-3-yl)-1H-1,2,4-triazol-5-amine.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, typically in shades of blue).
For molecules containing heterocyclic rings with nitrogen atoms, the MEP map typically shows negative potential around the nitrogen atoms, indicating their susceptibility to electrophilic attack and their ability to act as hydrogen bond acceptors. irjweb.com Conversely, the hydrogen atoms, particularly those attached to nitrogen, exhibit positive potential, making them likely sites for nucleophilic attack and hydrogen bond donation. The MEP surface of this compound would highlight the nucleophilic regions around the nitrogen atoms of the triazole and indole rings and the electrophilic regions around the amine and indole N-H protons.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and stability. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For triazole derivatives, DFT calculations are used to determine the energies of these orbitals and analyze their distribution. In a typical analysis, the HOMO might be localized on the electron-rich indole ring, while the LUMO could be distributed over the triazole ring. This distribution provides insights into the charge transfer possibilities within the molecule.
| Parameter | Energy (eV) | Significance |
| EHOMO | Typically -5 to -7 eV | Electron-donating ability |
| ELUMO | Typically -1 to -3 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
This table provides a representative range of HOMO and LUMO energies for organic molecules similar to the subject compound, as determined by DFT calculations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling stands as a pivotal computational tool in modern drug discovery, enabling the prediction of the biological activity of chemical compounds based on their molecular structures. nih.govbio-hpc.eu For the compound this compound and its analogs, QSAR studies are instrumental in elucidating the structural requirements for their desired therapeutic effects and in designing new, more potent derivatives. orientjchem.orgresearchgate.net
QSAR models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties. orientjchem.org These properties are quantified by molecular descriptors, which can be categorized into several classes, including electronic, steric, hydrophobic, and topological descriptors. By establishing a mathematical relationship between these descriptors and the observed biological activity of a series of compounds, a predictive model can be developed. nih.gov
The development of a robust QSAR model for this compound derivatives would typically involve the following steps:
Data Set Selection: A series of structurally related indolyl-triazole compounds with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition or antimicrobial activity) is compiled. This data set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.
Descriptor Calculation: A wide range of molecular descriptors for each compound in the data set is calculated using specialized software. These descriptors numerically represent various aspects of the molecular structure.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Genetic Algorithms (GA), are employed to identify the descriptors that have the most significant correlation with the biological activity and to construct the QSAR equation. semanticscholar.orgacs.org
Model Validation: The predictive ability of the generated QSAR model is rigorously assessed using both internal and external validation techniques. researchgate.net
For instance, a hypothetical QSAR study on a series of indolyl-1,2,4-triazole derivatives might yield an equation like:
pIC50 = β0 + β1(logP) + β2(LUMO) + β3(MR)
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration, representing the biological activity.
logP is the logarithm of the octanol-water partition coefficient, a measure of hydrophobicity.
LUMO (Lowest Unoccupied Molecular Orbital) energy is an electronic descriptor related to a molecule's ability to accept electrons. asianpubs.org
MR (Molar Refractivity) is a steric descriptor that accounts for the volume of the molecule. asianpubs.org
β0, β1, β2, and β3 are the regression coefficients determined from the statistical analysis.
The following interactive table illustrates the types of data that would be generated and used in such a QSAR study:
| Compound | pIC50 | logP | LUMO (eV) | MR (cm³/mol) |
| Derivative 1 | 6.5 | 2.1 | -1.5 | 85.2 |
| Derivative 2 | 7.2 | 2.5 | -1.8 | 90.5 |
| Derivative 3 | 5.8 | 1.8 | -1.2 | 80.1 |
| Derivative 4 | 7.5 | 2.8 | -2.0 | 95.3 |
| Derivative 5 | 6.1 | 2.0 | -1.4 | 82.7 |
Once a statistically significant and predictive QSAR model is established, it can be used to predict the biological activity of novel, yet-to-be-synthesized derivatives of this compound. nih.gov This predictive capability significantly accelerates the drug design process by prioritizing the synthesis of compounds with the highest predicted potency, thereby saving time and resources. bio-hpc.eu
The insights gained from the QSAR model also provide a deeper understanding of the structure-activity relationships within this class of compounds. For example, the signs and magnitudes of the regression coefficients in the QSAR equation can indicate whether an increase in a particular property (e.g., hydrophobicity) is likely to enhance or diminish the biological activity. asianpubs.org This information is invaluable for the rational design of new molecules with improved therapeutic profiles.
In the context of this compound, QSAR modeling can guide modifications to the indole ring, the triazole ring, or the amine group to optimize its interaction with a biological target. For example, studies on similar heterocyclic compounds have shown that the introduction of specific substituents can modulate properties like steric bulk and electronic distribution, which in turn influences their biological activity. semanticscholar.orgnih.gov
The statistical quality of a QSAR model is typically evaluated using several parameters, as shown in the table below, which presents hypothetical validation data for a QSAR model of indolyl-triazole derivatives.
| Statistical Parameter | Value | Description |
| r² (Coefficient of Determination) | 0.92 | Indicates that 92% of the variance in the biological activity is explained by the model. |
| q² (Cross-validated r²) | 0.85 | A measure of the model's internal predictive ability. |
| pred_r² (Predictive r² for test set) | 0.88 | A measure of the model's ability to predict the activity of new compounds. |
| F-statistic | 120.5 | Indicates the statistical significance of the regression model. |
| p-value | < 0.001 | The probability of observing the given result by chance. |
Advanced Biophysical and Analytical Methodologies in Indole 1,2,4 Triazole Research
X-ray Crystallography for Precise Structural Determination
While the specific crystal structure of "3-(1H-indol-3-yl)-1H-1,2,4-triazol-5-amine" is not widely reported, crystallographic studies of closely related derivatives offer significant understanding of the structural characteristics of this scaffold. For instance, the analysis of various substituted indolyl-1,2,4-triazole derivatives has revealed key structural features.
Another investigation into (E)-4-((4-Bromobenzylidene)amino)-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione provided further crystallographic data, confirming the molecular structure and revealing the importance of various non-covalent interactions, such as N…H, S…H, and C…C, in the molecular packing. nih.govresearchgate.net
The crystal data for a related compound, 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine, is presented in the table below, illustrating the type of detailed structural information obtained from X-ray diffraction analysis. nih.gov
| Crystal Data for 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine | |
| Formula | C9H10N4S |
| Molecular Weight | 206.27 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.870 (2) |
| b (Å) | 9.6370 (19) |
| c (Å) | 10.398 (2) |
| β (°) ** | 90.18 (3) |
| Volume (ų) ** | 989.0 (3) |
| Z | 4 |
This interactive table provides a summary of the crystallographic data for a related triazole derivative. nih.gov
These crystallographic studies are fundamental for structure-activity relationship (SAR) analyses, providing a solid structural foundation for the design of new and more potent derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomerism and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing detailed information about the chemical environment of individual atoms. For "this compound", ¹H and ¹³C NMR are essential for confirming the molecular structure and for studying dynamic processes such as tautomerism and conformational changes.
| Typical ¹H and ¹³C NMR Chemical Shift Ranges for Indole-1,2,4-Triazole Scaffolds | |
| Proton (¹H) | Chemical Shift (δ, ppm) |
| Indole (B1671886) N-H | 11.36 - 11.55 |
| Aromatic Protons | 6.84 - 8.25 |
| Amine (NH₂) | 4.81 - 5.03 |
| Carbon (¹³C) | Chemical Shift (δ, ppm) |
| Triazole Carbons | 149.56 - 155.06 |
| Indole Carbons | 107.86 - 137.76 |
This interactive table presents typical chemical shift ranges observed for protons and carbons in indole-1,2,4-triazole derivatives, based on literature data.
Tautomerism: The 1,2,4-triazole (B32235) ring can exist in different tautomeric forms (1H, 2H, and 4H), and NMR spectroscopy is instrumental in identifying the predominant tautomer in solution. The position of the proton on the triazole ring significantly influences the chemical shifts of the ring carbons and protons. Computational studies, often in conjunction with NMR data, are used to determine the relative stabilities of the different tautomers. For many 1,2,4-triazole derivatives, the 1H-tautomer is found to be the most stable.
Conformational Studies: The relative orientation of the indole and triazole rings, as well as the conformation of any side chains, can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments provide information about the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule in solution. For example, a systematic analysis of 1,4- and 1,5-substituted 1,2,3-triazole amino acids using 2D NOESY NMR, alongside quantum chemical calculations, has been used to identify multiple stable conformers in solution, some of which favor secondary structures like turns and helices. nih.gov A similar approach can be applied to "this compound" to understand its conformational preferences, which are crucial for its interaction with biological targets.
Enzyme-Linked Immunosorbent Assay (ELISA) for Target Binding Validation
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay to detect and quantify proteins, antibodies, and other molecules. In the context of drug discovery involving "this compound" and its derivatives, ELISA can be a valuable tool for validating the binding of these compounds to their intended biological targets.
A key application of ELISA in this area is to confirm the interaction of these compounds with specific proteins that are implicated in disease pathways. For instance, in a study of a series of 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines, which are structurally related to the subject compound, ELISA was employed to investigate their interaction with the anti-apoptotic protein Bcl-2. This protein is a known target in cancer therapy. The ELISA results implicated Bcl-2 as a candidate molecular target, suggesting that the anticancer activity of these compounds was mediated through their binding to this protein.
The general principle of an ELISA for validating target binding would involve immobilizing the target protein (e.g., Bcl-2) in the wells of a microplate. The test compound, "this compound", would then be added to the wells. A specific antibody that recognizes the compound or a competitive binding format would be used to detect the extent of binding. The signal generated, typically a color change, is proportional to the amount of compound bound to the target protein. This allows for both qualitative confirmation of binding and quantitative determination of binding affinity.
The use of ELISA provides a relatively high-throughput and sensitive method to screen and validate the binding of indole-1,2,4-triazole derivatives to their biological targets, playing a crucial role in the early stages of drug development.
Future Research Trajectories and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes for Complex Analogs
The synthesis of the core indole-1,2,4-triazole structure is a critical first step in the development of new therapeutic agents. Current methods often involve multi-step processes that can be time-consuming and may result in modest yields. Future research is poised to address these challenges by developing more efficient and versatile synthetic strategies.
One established route involves the initial esterification of indole-3-acetic acid, followed by hydrazinolysis to form an acetohydrazide intermediate. nih.gov This intermediate is then reacted with an isothiocyanate, and subsequent cyclization under basic conditions yields the 1,2,4-triazole-3-thiol ring. nih.gov Final modifications, such as S-alkylation, can then be performed to introduce further diversity. nih.gov Another approach starts with the Vielsmeier-Haack reaction on indole (B1671886) to produce 1H-indole-3-carbaldehyde, which is then oxidized to its corresponding acid, esterified, and treated with hydrazine (B178648) to form 1H-indole-3-carbohydrazide. nih.gov This carbohydrazide (B1668358) is a key building block for constructing the triazole ring. nih.gov
Future efforts will likely focus on:
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields, as has been demonstrated in the synthesis of related N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. rsc.org
Metal-Free Catalysis: Exploring novel metal-free synthetic pathways to avoid potential contamination of the final products with residual metals, which is a significant concern for pharmaceutical applications. mdpi.com
Combinatorial Chemistry: Employing combinatorial approaches to rapidly generate large libraries of diverse analogs for high-throughput screening. This would involve developing robust and adaptable synthetic routes that are amenable to parallel synthesis techniques.
These advancements will not only facilitate the synthesis of existing analogs but also open the door to creating more complex and structurally unique derivatives with potentially enhanced biological activities.
Discovery of Unconventional Biological Targets for Indole-1,2,4-Triazole Scaffolds
While much of the research on indole-1,2,4-triazole derivatives has focused on established anticancer targets like tubulin, there is a growing interest in exploring unconventional biological targets. Identifying novel molecular targets is crucial for overcoming drug resistance and developing therapies for a wider range of diseases.
Established and Emerging Targets for Indole-1,2,4-Triazole Scaffolds:
| Target Protein/Pathway | Therapeutic Area | Key Findings |
| Tubulin | Cancer | Derivatives can inhibit tubulin polymerization by binding to the colchicine (B1669291) site, leading to cell cycle arrest in the G2/M phase. nih.govrsc.org |
| Cyclin-Dependent Kinases (CDK4/6) | Cancer | Novel indolyl 1,2,4-triazole (B32235) scaffolds have shown inhibitory activity against CDK4 and CDK6, crucial regulators of the cell cycle. rsc.orgnih.gov |
| Bcl-2 | Cancer | Certain 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines act as inhibitors of the anti-apoptotic protein Bcl-2. researchgate.net |
| Indoleamine 2,3-dioxygenase (IDO) | Cancer, Immunology | Structurally related triazole compounds have been identified as inhibitors of IDO, a key enzyme in immune evasion. researchgate.net |
| HIV-1 Glycoprotein 41 (gp41) | HIV/AIDS | Indole-based compounds have been studied as fusion inhibitors targeting the gp41 protein of HIV-1. nih.gov |
| DNA Gyrase | Bacterial Infections | Some naphthyridinone derivatives containing a 3-(5-amino-1,2,4-triazol-3-yl) moiety have demonstrated DNA gyrase inhibition. mdpi.com |
| Pregnane X Receptor (PXR) | Drug Metabolism | 1H-1,2,3-triazole-4-carboxamides have been optimized as potent and selective antagonists of PXR, a key regulator of drug metabolism. nih.gov |
Future research will likely expand this scope, investigating the potential of these scaffolds to modulate other enzyme families, such as kinases beyond CDKs, phosphatases, and epigenetic targets like histone deacetylases (HDACs). Furthermore, exploring their utility in neurodegenerative diseases by targeting proteins involved in amyloid aggregation or in inflammatory conditions by targeting cytokine signaling pathways represents a significant and largely unexplored frontier.
Rational Design and Optimization of Highly Selective and Potent Compounds
The molecular hybridization of indole and 1,2,4-triazole moieties provides a rich scaffold for rational drug design. nih.gov By systematically modifying the substituents on both the indole and triazole rings, researchers can fine-tune the pharmacological properties of the compounds to achieve higher potency and selectivity for specific biological targets.
Structure-activity relationship (SAR) studies are fundamental to this process. For example, research has shown that the nature and position of substituents on the phenyl rings attached to the triazole core can significantly impact cytotoxicity against cancer cell lines. nih.govresearchgate.net In one study, a 3,4-dichlorophenyl-based indole-triazole hybrid displayed excellent efficacy against the Hep-G2 liver cancer cell line. nih.govresearchgate.net Similarly, in the development of tubulin inhibitors, indole/1,2,4-triazole hybrids were designed to mimic the key structural features of combretastatin (B1194345) A-4, a potent natural tubulin inhibitor. nih.gov
Future optimization strategies will focus on:
Target-Specific Modifications: Designing modifications based on the three-dimensional structure of the target protein's binding site. This allows for the introduction of functional groups that can form specific hydrogen bonds, hydrophobic interactions, or other favorable contacts to enhance binding affinity and selectivity.
Isosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve metabolic stability, reduce toxicity, or alter solubility without sacrificing biological activity.
Scaffold Hopping: Using the indole-1,2,4-triazole core as a starting point but exploring alternative heterocyclic systems to discover novel chemical matter with improved drug-like properties.
Fragment-Based Drug Design: Identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds based on the indole-1,2,4-triazole scaffold.
These rational design approaches, guided by detailed SAR and structural biology data, will be instrumental in transforming promising hits into clinical candidates with superior efficacy and safety profiles.
Integration of Advanced Computational and Artificial Intelligence-Driven Approaches in Compound Discovery
The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize the discovery and development of new drugs based on the indole-1,2,4-triazole scaffold. These in silico methods can significantly accelerate the design-synthesize-test cycle, reduce costs, and improve the success rate of drug discovery programs.
Current research already employs a range of computational tools. Molecular docking simulations are used to predict the binding modes of compounds within the active site of target proteins, such as tubulin or CDKs, providing insights into the structural basis of their activity. rsc.orgrsc.org Molecular dynamics (MD) simulations help to understand the stability of the ligand-protein complex over time, while ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling computationally predicts the pharmacokinetic and toxicological properties of new analogs before they are synthesized. nih.gov
Machine Learning (ML) and AI Models: Developing quantitative structure-activity relationship (QSAR) models using machine learning algorithms to predict the biological activity of virtual compounds. Generative AI models can design entirely new molecules with desired properties from scratch. bohrium.comosti.gov
Active Learning: Using AI to guide the experimental process by suggesting which specific compounds from a virtual library should be synthesized and tested next to gain the most informative data for model improvement. bohrium.com
Enhanced Molecular Simulations: Employing more accurate and computationally intensive methods, such as free energy perturbation (FEP) calculations, to more precisely predict the binding affinities of designed compounds.
AI-Powered Retrosynthesis: Utilizing AI tools to devise the most efficient and practical synthetic routes for novel, computer-designed analogs, bridging the gap between virtual design and laboratory synthesis. bohrium.com
By harnessing the predictive power of these advanced computational tools, researchers can more effectively navigate the vast chemical space of indole-1,2,4-triazole derivatives, prioritizing the synthesis of compounds with the highest probability of success and accelerating the journey from initial concept to a potential new medicine.
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 3-(1H-indol-3-yl)-1H-1,2,4-triazol-5-amine, and how do reaction conditions impact yield?
- Methodology : Synthesis typically involves cyclization of indole-3-carboxylic acid derivatives with triazole precursors. For example, acid-catalyzed condensation of 3-indoleacetic acid with thiourea derivatives under reflux (ethanol/HCl, 12–24 hrs) achieves moderate yields (40–60%) . Purification via recrystallization (methanol/water) or column chromatography (silica gel, CHCl₃:MeOH 9:1) is critical to isolate the product.
- Key Variables : pH control during cyclization (pH 5–6 optimizes tautomer stability) and solvent polarity significantly affect reaction efficiency .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Analytical Workflow :
- ¹H/¹³C NMR : Assign peaks for indole NH (~11.5 ppm), triazole protons (7.5–8.2 ppm), and amine groups (δ 5.2–6.0 ppm) .
- X-ray Crystallography : Resolve tautomeric forms (e.g., coexistence of 1H- and 4H-triazole tautomers) by analyzing dihedral angles between indole and triazole planes (typically <5°) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Experimental Design :
- Dose-Response Studies : Use MIC (Minimum Inhibitory Concentration) assays for antimicrobial activity (e.g., against S. aureus ATCC 25923, MIC = 8–16 µg/mL) .
- Mechanistic Profiling : Compare cytotoxicity (MTT assay, IC₅₀) across cancer cell lines (e.g., HeLa vs. MCF-7) to identify selective targeting .
- Data Reconciliation : Contradictions may arise from assay conditions (aerobic vs. anaerobic environments) or cell line genetic variability. Meta-analyses of published IC₅₀ values are recommended .
Q. How can computational modeling predict binding interactions of this compound with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with CYP450 enzymes or kinase domains (PDB IDs: 4DQL, 6LU7). Key residues (e.g., Asp168 in CYP450) form H-bonds with the triazole amine .
- MD Simulations : Analyze stability of ligand-receptor complexes (GROMACS, 100 ns runs) to assess binding free energy (ΔG ≤ -8 kcal/mol suggests strong affinity) .
- Validation : Cross-reference with experimental IC₅₀ data to refine scoring functions .
Q. What are the challenges in characterizing tautomeric equilibria during crystallization, and how are they addressed?
- Crystallographic Insights :
- Co-Crystallization : The compound may crystallize as a 1:1 mixture of tautomers (e.g., 3-phenyl-1H-triazol-5-amine and 5-phenyl-1H-triazol-3-amine), resolved via monoclinic P2₁/c space group analysis .
- Thermal Ellipsoids : High displacement parameters for NH groups indicate dynamic tautomerism, requiring low-temperature (223 K) data collection to reduce disorder .
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